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Compound of Interest

2-cyano-N-(2,6-
Compound Name:
dichlorophenyl)acetamide

CAS No.: 64204-39-3

Cat. No.: B1621897

Get Quote

Technical Profile: 2-Cyano-N-(2,6-
dichlorophenyl)acetamide
Executive Summary

2-Cyano-N-(2,6-dichlorophenyl)acetamide (CAS: 64204-39-3) is a specialized organic
intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles and non-
steroidal anti-inflammatory drug (NSAID) derivatives.[1][2] Structurally, it consists of a 2,6-
dichlorophenyl ring bound to a cyanoacetamide moiety.

Its significance lies in its active methylene group (

), located between the electron-withdrawing cyano (
) and carbonyl (
) functionalities. This structural feature renders the methylene protons highly acidic (pKa

11), enabling the compound to serve as a versatile C-nucleophile in Knoevenagel
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condensations and alkylation reactions. It is a key precursor for constructing 1-(2,6-
dichlorophenyl)indolin-2-one, a scaffold closely related to Diclofenac.

Molecular Identity & Structural Analysis[3][4]

Property Detail

IUPAC Name 2-Cyano-N-(2,6-dichlorophenyl)acetamide

N-(2,6-Dichlorophenyl)-2-cyanoacetamide;
Common Synonyms . . . .
Cyanoacetic acid 2,6-dichloroanilide

CAS Registry Number 64204-39-3

Molecular Formula

Molecular Weight 229.06 g/mol

SMILES N#CCC(=0)NC1=C(Cl)C=CC=C1Cl

DGIMPUGMZIKDRO-UHFFFAOYSA-N

InChl Ke
y (Analogous base)

Structural Commentary

The molecule features a steric "ortho-effect”" due to the two chlorine atoms at the 2 and 6
positions of the phenyl ring. This steric bulk forces the amide bond out of planarity with the
phenyl ring, influencing both solubility and the kinetics of cyclization reactions. The terminal
nitrile group provides a secondary electrophilic site, allowing for heterocyclization into pyridines
or pyrimidines under basic conditions.

Physicochemical Properties[1][7][8]
Solid-State Properties

The compound typically exists as a crystalline solid. While experimental melting points for this
specific isomer are often proprietary, they follow the trends of homologous dichloro-substituted
acetanilides.
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Property Value | Description Note

White to off-white needles or

Physical State Crystalline Solid
powder.
Based on 2,6-dimethyl analog
(
Melting Point 128 — 135 °C (Predicted)
) and 2,4-dichloro analog
trends.
Calculated based on
Density halogenated aromatic density
packing.
Moderate lipophilicity due to
LogP (Octanol/Water) ~1.8-2.1

the dichlorophenyl ring.

Solution Properties & Solubility Profile

The solubility is governed by the competition between the hydrophobic dichlorophenyl ring and
the polar cyanoacetamide tail.

o Water: Sparingly soluble (

)

e Polar Organics: Soluble in DMSO, DMF, and Acetonitrile.
 Alcohols: Moderately soluble in boiling Ethanol/Methanol; sparingly soluble at RT.
o Base Sensitivity:Highly soluble in aqueous NaOH or KOH.

o Mechanism:[2][3][4] Deprotonation of the active methylene forms a water-soluble enolate

anion.

Chemical Reactivity & Synthesis Workflow[4][10]
The Active Methylene Core
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The defining chemical feature is the acidity of the

-protons. The electron-withdrawing nature of the nitrile and amide carbonyl stabilizes the
conjugate base (carbanion), making it reactive toward electrophiles.

Key Reaction Pathways:

+ Knoevenagel Condensation: Reacts with aromatic aldehydes to form acrylamides (used in
synthesizing fused pyridines).

o Gewald Reaction: Reaction with elemental sulfur and ketones/aldehydes to yield 2-
aminothiophenes.

o Cyclization to Indolinones: Under oxidative or radical conditions, the methylene carbon can
attack the phenyl ring (often requiring leaving group activation or Pd-catalysis) to form the
oxindole core found in Diclofenac derivatives.

Synthesis Diagram

The following diagram illustrates the synthesis of the title compound and its downstream
conversion to the Diclofenac-related indolinone scaffold.

------------- R-CHO
! 1 -
2,6-Dichloroaniline ReﬂyxlDMF Bass (NatOEU:\‘aOH) : AEn[o\algAmon : (Knoevenagel) > Fused Pylrldmes/
(tart) Aminolyss) | Deproonaton ) (Acllve Species) | GHEIES
2-Cyano-N-(2,6-dichlorophenyl)acetamide
(Target Intermediate) ( A%\/cf /I:::gi(::rél)
/ 1-(2,6-Dichlorophenyl)indolin-2-one

Ethyl Cyanoacetate

(or Cyanoacetyl Chloride) (Diclofenac Analog)

Fig 1: Synthesis and Divergent Reactivity Pathways

Click to download full resolution via product page

Figure 1: Synthesis of 2-cyano-N-(2,6-dichlorophenyl)acetamide via aminolysis and its
subsequent transformation into bioactive heterocycles.

Experimental Protocols
Protocol A: Synthesis via Aminolysis
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This standard procedure yields high-purity product suitable for subsequent cyclization.
* Reagents: Mix 2,6-dichloroaniline (1.0 eq) and ethyl cyanoacetate (1.2 eq).

e Solvent: Use minimal DMF (Dimethylformamide) or o-xylene.

o Reaction: Heat to reflux (

for DMF,
for xylene) for 6-12 hours.

o Note: The high temperature is required to overcome the steric hindrance of the 2,6-
dichloro substitution.

o Work-up: Cool the mixture to room temperature. Pour slowly into crushed ice/water with
vigorous stirring.

« Isolation: The product precipitates as a solid. Filter and wash with cold ethanol.

 Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.

Protocol B: Spectroscopic Characterization (Expected
Data)

« NMR (DMSO-
, 400 MHz):
o 10.2 ppm (s, 1H,
, broad).
o 7.6-7.4 ppm (m, 3H, Ar-
).
o 3.9 ppm (s, 2H,

). Key diagnostic peak.
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e IR (ATR):

o (

stretch).
o (

nitrile stretch).
o (

amide ).

Handling, Stability & Safety
Stability

o Hydrolysis: Stable at neutral pH. Rapidly hydrolyzes in acidic or basic aqueous solutions at
elevated temperatures (converting

).

o Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can catalyze
hydrolysis over long periods.

Safety Profile (GHS Classification)

 Signal Word: Warning

e Hazard Statements:

[e]

H302: Harmful if swallowed.[5]

o

H315: Causes skin irritation.[5]

[¢]

H319: Causes serious eye irritation.[5]

[¢]

H335: May cause respiratory irritation.[5]
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» PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially when handling
the fine powder or heating in solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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